molecular formula C8H5ClN2O2 B2421912 7-chloro-1H-indazole-5-carboxylic acid CAS No. 1031417-54-5

7-chloro-1H-indazole-5-carboxylic acid

Cat. No. B2421912
CAS RN: 1031417-54-5
M. Wt: 196.59
InChI Key: FWEAJWWRFMELBH-UHFFFAOYSA-N
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Description

7-chloro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular weight of 196.59 . It is a powder at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-2-4 (8 (12)13)1-5-3-10-11-7 (5)6/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represents the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 196.59 .

Scientific Research Applications

Antispermatogenic Agents

  • Research : A study explored the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives similar to 7-chloro-1H-indazole-5-carboxylic acid, for their potential antispermatogenic effects. Some derivatives showed potent activity in this regard (Corsi & Palazzo, 1976).

Novel Ring Systems

  • Research : The novel ring system of 7,10a-methanocycloocta[c,d]indazole was synthesized and characterized, showcasing the structural versatility of indazole derivatives (Kurzer & Langer, 1990).

Anti-inflammatory Actions

  • Research : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and demonstrated significant anti-inflammatory activity in tests, indicating the potential medical applications of these compounds (Nagakura et al., 1979).

Structural Characterization

  • Research : Studies have been conducted on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a compound structurally related to this compound, to understand its crystalline polymorphism and potential bioactivity (Hu Yong-zhou, 2008).

Hysteretic Carbon Dioxide Sorption

  • Research : A porous Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid was synthesized, showing selective and hysteretic sorption of CO2. This indicates potential applications in gas sorption and separation technologies (Hawes et al., 2012).

Male Contraception

  • Research : Indazole carboxylic acids have been investigated for their potential use in male contraception, demonstrating the versatility of these compounds in medical applications (Cheng et al., 2002).

Safety and Hazards

The safety data sheet for 7-chloro-1H-indazole-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

7-chloro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEAJWWRFMELBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031417-54-5
Record name 7-chloro-1H-indazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7-chloro-1H-indazole-5-carbonitrile (250 mg, 1.41 mmol) in ethanol/water (3:1 ration, 15 mL) was added potassium hydroxide (395 mg, 7.04 mmol) and the mixture was heated at reflux. After 3 houra, the majority of the ethanol was allowed to distill off, additional potassium hydroxide (614 mg) was added and heating was continued for overnight. The reaction mixture was cooled to room temperature, washed with Et2O (3×20 mL) and the organic extract was acidified with 1 N HCl. The resultant precipitate was isolated by vacuum filtration, washed with water (about 15 mL) and heptane (about 15 mL), dried at room temperature/0.5 mmHg to provide the title compound (221 mg, 79.7%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 7-chloro-1H-indazole-5-carbonitrile (1.36 g, 7.66 mmol) in ethanol (52.5 mL) was added water (17.5 mL) and potassium hydroxide (6.44 g, 115 mmol). The reaction mixture was heated at reflux for 16 hours. The reaction mixture was cooled to room temperature, extracted twice with ethyl ether, acidified the aqueous with 1N hydrochloric acid and the resultant precipitate was filtered to afford 7-chloro-1H-indazole-5-carboxylic acid as a brown solid (900 mg, 60%): −ESI MS (M−H) 195.2.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
52.5 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
6.44 g
Type
reactant
Reaction Step Two

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